8,19-Dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione
Description
This compound is a structurally complex heptacyclic molecule characterized by:
- Heptacyclic framework: The core structure includes fused cyclohexane and aromatic rings, with a diaza (two nitrogen atoms) substitution pattern .
- Substituents: Two tricosan-12-yl chains (23-carbon alkyl groups), which confer significant hydrophobicity and influence membrane permeability .
- Tautomerism: The compound exists in two tautomeric forms, differing in the positions of hydroxy and imino groups, which may affect its solubility and biological interactions.
While direct synthetic or isolation data are unavailable, analogous heptacyclic compounds (e.g., 7-phenyl-7,18-diazaheptacyclo derivatives) are synthesized via multi-step cyclization reactions, often involving palladium-catalyzed cross-coupling or thermal rearrangements .
Properties
Molecular Formula |
C140H208N8O8 |
|---|---|
Molecular Weight |
2131.2 g/mol |
IUPAC Name |
8,19-dihydroxy-14,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),8,10,12,15,19,21,23-decaene-6,17-dione;17,19-dihydroxy-11,26-diimino-7,18-di(tricosan-12-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1,3,5(25),9,12,14,16,19,21,23-decaene-6,8-dione |
InChI |
InChI=1S/2C70H104N4O4/c1-5-9-13-17-21-25-29-33-37-41-51(42-38-34-30-26-22-18-14-10-6-2)73-67(75)55-47-45-53-64-60(72)50-58-62-56(48-46-54(66(62)64)63-59(71)49-57(69(73)77)61(55)65(53)63)68(76)74(70(58)78)52(43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4;1-5-9-13-17-21-25-29-33-37-41-51(42-38-34-30-26-22-18-14-10-6-2)73-67(75)55-47-45-53-61-54(46-48-56(62(55)61)68(73)76)65-60(72)50-58-63-57(49-59(71)64(53)66(63)65)69(77)74(70(58)78)52(43-39-35-31-27-23-19-15-11-7-3)44-40-36-32-28-24-20-16-12-8-4/h2*45-52,71-72,75-76H,5-44H2,1-4H3 |
InChI Key |
XESKHJQBNIXCAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCCCCC)N1C(=C2C=CC3=C4C(=N)C=C5C6=C4C(=C7C3=C2C(=C1O)C=C7)C(=N)C=C6C(=O)N(C5=O)C(CCCCCCCCCCC)CCCCCCCCCCC)O.CCCCCCCCCCCC(CCCCCCCCCCC)N1C(=C2C=CC3=C4C(=N)C=C5C6=C4C(=C7C3=C2C(=CC7=N)C1=O)C=CC6=C(N(C5=O)C(CCCCCCCCCCC)CCCCCCCCCCC)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Clustering
The compound belongs to a chemical cluster defined by its heptacyclic backbone and functional group arrangement. Key structural analogs include:
*Tanimoto similarity calculated using ECFP fingerprints (threshold >0.85 indicates high similarity) .
- Key Observations: The tricosan-12-yl chains distinguish the target compound from simpler heptacyclic analogs (e.g., phenyl-substituted derivatives), drastically altering lipophilicity and molecular weight . Unlike anthraquinones (e.g., emodin) or glycosides (e.g., albiflorin), the target lacks conjugated aromatic systems or sugar moieties, reducing polar surface area and aqueous solubility .
Physicochemical Properties
| Property | Target Compound | 7-phenyl Heptacyclic Derivative | Emodin |
|---|---|---|---|
| Molecular Weight (g/mol) | ~1,200* | 458.4 | 270.2 |
| logP (lipophilicity) | ~18* | 3.5 | 2.1 |
| Hydrogen Bond Donors | 4 | 0 | 3 |
| Rotatable Bonds | 46* | 2 | 2 |
*Estimated based on tricosan-12-yl chains (C23H47).
Research Findings and Implications
- Synthetic Feasibility : Growth conditions for similar heptacyclic compounds involve high-temperature gradients (150–300°C) and inert atmospheres, suggesting challenging scalability .
- Quality Control : Contaminants (e.g., heavy metals, pesticides) in tricosan-12-yl precursors must be monitored to meet Good Manufacturing Practice standards .
- Drug Development : The compound’s hydrophobicity limits oral bioavailability, necessitating formulation strategies (e.g., liposomal encapsulation) .
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